molecular formula C19H18Cl2N6S B11831780 2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride

2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride

Cat. No.: B11831780
M. Wt: 433.4 g/mol
InChI Key: IJHSYFDRKDBWJV-UHFFFAOYSA-N
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Description

2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]imidazole core, which is known for its biological activity, and a thiophene ring, which contributes to its electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride typically involves multiple steps. One common approach is the cyclization of α-thienyl nitrones in an alkaline medium. The α-thienyl nitrones are obtained by reacting N-(1-hydroxyimine-1-R-propan-2-yl)hydroxylamines with thiophene-2-carbaldehyde in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene and benzo[d]imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The benzo[d]imidazole core can bind to enzymes or receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride is unique due to its combination of a benzo[d]imidazole core and a thiophene ring, along with the presence of carbamimidoyl groups. This unique structure imparts specific electronic and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H18Cl2N6S

Molecular Weight

433.4 g/mol

IUPAC Name

2-[5-(4-carbamimidoylphenyl)thiophen-2-yl]-3H-benzimidazole-5-carboximidamide;dihydrochloride

InChI

InChI=1S/C19H16N6S.2ClH/c20-17(21)11-3-1-10(2-4-11)15-7-8-16(26-15)19-24-13-6-5-12(18(22)23)9-14(13)25-19;;/h1-9H,(H3,20,21)(H3,22,23)(H,24,25);2*1H

InChI Key

IJHSYFDRKDBWJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C3=NC4=C(N3)C=C(C=C4)C(=N)N)C(=N)N.Cl.Cl

Origin of Product

United States

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